Structural Uniqueness vs. Indole-3-Carboxamide Libraries
The target compound contains an N-linked 4-methylpiperidin-1-yl-2-oxoethyl group, a feature absent in standard indole-3-carboxamide screening libraries. A computational substructure search across the ChEMBL database indicates that indole-3-carboxamides with a 4-methylpiperidine substitution are rare, with the majority of bioactive analogs bearing unsubstituted piperidine or piperazine rings [1]. This structural distinction implies a unique vector for hydrogen bonding and steric occupancy within a binding pocket, potentially leading to a selectivity profile not achievable with common analogs.
| Evidence Dimension | Substructure frequency in bioactive chemical space |
|---|---|
| Target Compound Data | N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carboxamide (unique substitution pattern) |
| Comparator Or Baseline | Common indole-3-carboxamides (e.g., N-(piperidin-4-ylmethyl)-1H-indole-3-carboxamide, CAS 857650-88-5) |
| Quantified Difference | Qualitative difference in substitution type (4-methylpiperidine vs. unsubstituted piperidine); precise quantification of biological impact requires empirical testing |
| Conditions | In silico substructure analysis of ChEMBL and PubChem databases |
Why This Matters
For chemical biology probe development, structural novelty is a prerequisite for target deconvolution; this compound offers a starting point distinct from widely available chemotypes.
- [1] ChEMBL Database. Substructure search for indole-3-carboxamide derivatives. Accessed via https://www.ebi.ac.uk/chembl/. View Source
